

Application Note: A Coupled Enzyme Assay for Measuring Maltose Phosphorylase Activity

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Compound of Interest

Compound Name: Maltose phosphorylase

Cat. No.: B13384309

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Introduction

Maltose phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate (G1P) and glucose.[1][2] This activity is of significant interest in various fields, including carbohydrate metabolism research, diagnostics for α -amylase activity, and the enzymatic synthesis of novel oligosaccharides.[1][3] Accurate measurement of **maltose phosphorylase** activity is crucial for understanding its biological role and for its application in biotechnology and drug development.

This application note provides a detailed protocol for a continuous spectrophotometric coupled enzyme assay to determine **maltose phosphorylase** activity. The method is highly specific and relies on the quantification of glucose-1-phosphate, one of the products of the **maltose phosphorylase** reaction.

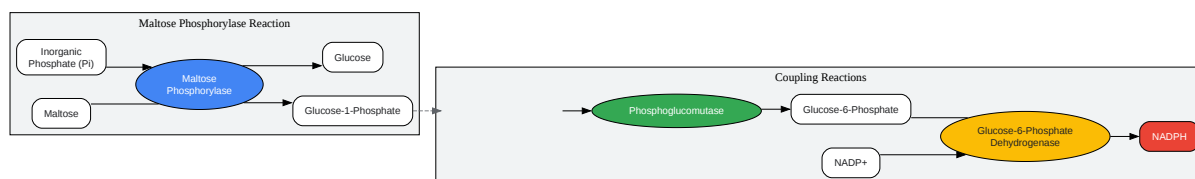
Principle of the Assay

The activity of **maltose phosphorylase** is determined by coupling the production of glucose-1-phosphate to the reduction of β -Nicotinamide Adenine Dinucleotide Phosphate (NADP+) to NADPH. This is achieved through the sequential action of two coupling enzymes: phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the **maltose phosphorylase** activity.[4][5]

The coupled reaction scheme is as follows:

- **Maltose Phosphorylase (MP):** Maltose + Inorganic Phosphate (Pi) \rightleftharpoons Glucose-1-Phosphate + Glucose
- **Phosphoglucomutase (PGM):** Glucose-1-Phosphate \rightleftharpoons Glucose-6-Phosphate
- **Glucose-6-Phosphate Dehydrogenase (G6PDH):** Glucose-6-Phosphate + NADP⁺ \rightarrow 6-Phosphoglucono- δ -lactone + NADPH + H⁺

Signaling Pathway Diagram



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Caption: Coupled enzyme assay reaction pathway for **maltose phosphorylase**.

Experimental Protocols

Materials and Reagents

- Maltose monohydrate (Sigma-Aldrich, Cat. No. M5885 or equivalent)
- Potassium phosphate, monobasic (Sigma-Aldrich, Cat. No. P5379 or equivalent)
- HEPES (Sigma-Aldrich, Cat. No. H3375 or equivalent)

- Magnesium chloride (MgCl_2) (Sigma-Aldrich, Cat. No. M1028 or equivalent)
- β -Nicotinamide adenine dinucleotide phosphate sodium salt (NADP^+) (Sigma-Aldrich, Cat. No. N0505 or equivalent)
- Phosphoglucosmutase (PGM) from rabbit muscle (Sigma-Aldrich, Cat. No. P3397 or equivalent)
- Glucose-6-phosphate dehydrogenase (G6PDH) from *Leuconostoc mesenteroides* (Sigma-Aldrich, Cat. No. G8404 or equivalent)
- **Maltose Phosphorylase** sample (e.g., purified enzyme, cell lysate)
- Deionized water
- Spectrophotometer capable of reading absorbance at 340 nm
- 96-well UV-transparent microplates or quartz cuvettes

Reagent Preparation

- Assay Buffer (50 mM HEPES, pH 7.0):
 - Dissolve 2.38 g of HEPES in 180 mL of deionized water.
 - Adjust the pH to 7.0 with 1 M NaOH.
 - Bring the final volume to 200 mL with deionized water.
 - Store at 4°C.
- Maltose Solution (200 mM):
 - Dissolve 3.60 g of maltose monohydrate in 50 mL of Assay Buffer.
 - Store in aliquots at -20°C.
- Inorganic Phosphate Solution (200 mM):

- Dissolve 1.36 g of KH_2PO_4 in 40 mL of Assay Buffer.
- Adjust the pH to 7.0 with 1 M NaOH.
- Bring the final volume to 50 mL with Assay Buffer.
- Store in aliquots at -20°C .
- **MgCl₂ Solution (100 mM):**
 - Dissolve 0.952 g of MgCl₂ in 100 mL of deionized water.
 - Store at 4°C .
- **NADP⁺ Solution (20 mM):**
 - Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of deionized water.
 - Store in aliquots at -20°C in the dark.
- **Coupling Enzyme Stock Solutions:**
 - PGM: Prepare a 100 U/mL stock solution in Assay Buffer.
 - G6PDH: Prepare a 50 U/mL stock solution in Assay Buffer.
 - Store in aliquots at -20°C .

Assay Protocol

This protocol is designed for a total reaction volume of 200 μL in a 96-well microplate format. For a 1 mL cuvette, scale the volumes accordingly.

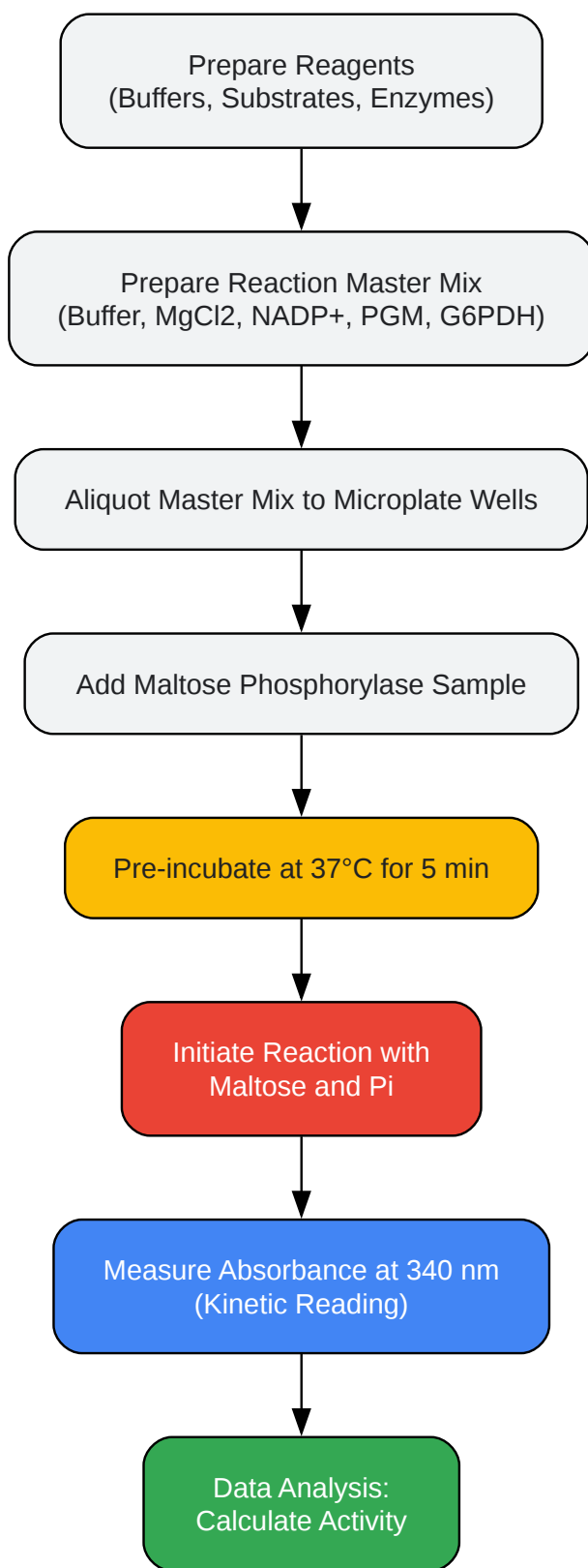
- **Prepare the Reaction Master Mix:**
 - For each reaction, prepare a master mix containing the following components in the specified order:

Reagent	Volume per well (μL)	Final Concentration
Deionized Water	108	-
Assay Buffer (50 mM HEPES, pH 7.0)	40	10 mM
MgCl ₂ Solution (100 mM)	10	5 mM
NADP ⁺ Solution (20 mM)	10	1 mM
PGM (100 U/mL)	1	0.5 U/mL
G6PDH (50 U/mL)	1	0.25 U/mL
Total Master Mix Volume	170	

- Set up the Assay Plate:
 - Add 170 μL of the Reaction Master Mix to each well of the microplate.
 - Add 10 μL of the **Maltose Phosphorylase** sample (or buffer for blank/control).
 - Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating glucose or glucose-1-phosphate in the sample.
- Initiate the Reaction:
 - Initiate the reaction by adding 20 μL of a pre-mixed substrate solution containing:
 - 10 μL of 200 mM Maltose
 - 10 μL of 200 mM Inorganic Phosphate
 - The final concentrations in the 200 μL reaction volume will be 10 mM Maltose and 10 mM Inorganic Phosphate.
- Measure Absorbance:

- Immediately start monitoring the increase in absorbance at 340 nm in a spectrophotometer pre-heated to 37°C.
- Record the absorbance every 30 seconds for 10-15 minutes.

Experimental Workflow



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Caption: Experimental workflow for the coupled **maltose phosphorylase** assay.

Data Presentation and Analysis

Data Table

Summarize the quantitative data in a structured table for easy comparison.

Sample ID	$\Delta A_{340}/\text{min}$ (Raw)	$\Delta A_{340}/\text{min}$ (Corrected)	Maltose Phosphorylase Activity (U/mL)
Blank	Value	0.000	0.00
Control 1	Value	Value	Value
Sample 1	Value	Value	Value
Sample 2	Value	Value	Value

- $\Delta A_{340}/\text{min}$ (Raw): The initial linear rate of absorbance change per minute.
- $\Delta A_{340}/\text{min}$ (Corrected): The raw rate of the sample minus the raw rate of the blank.

Calculation of Enzyme Activity

The activity of **maltose phosphorylase** is calculated using the Beer-Lambert law.

$$\text{Activity (U/mL)} = (\Delta A_{340}/\text{min} * V_{\text{total}}) / (\epsilon * l * V_{\text{enzyme}})$$

Where:

- $\Delta A_{340}/\text{min}$: The corrected rate of change in absorbance at 340 nm per minute.
- V_{total} : Total volume of the assay (e.g., 0.2 mL).
- ϵ (epsilon): Molar extinction coefficient of NADPH at 340 nm, which is $6220 \text{ M}^{-1}\text{cm}^{-1}$.
- l : Path length of the cuvette or microplate well (typically 1 cm for a standard cuvette; this may need to be determined for a microplate).
- V_{enzyme} : Volume of the enzyme sample added to the assay (e.g., 0.01 mL).

One unit (U) of **maltose phosphorylase** activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADPH per minute under the specified assay conditions.

Troubleshooting

Issue	Possible Cause	Solution
High background absorbance	Contamination of reagents with glucose, G1P, or G6P.	Prepare fresh reagents. Pre-incubate the reaction mixture without the initiating substrates to consume any contaminants.
No or low activity	Inactive enzyme (maltose phosphorylase or coupling enzymes). Incorrect pH or temperature. Presence of inhibitors in the sample.	Use fresh enzyme preparations. Verify the pH of the buffer and the temperature of the spectrophotometer. Consider sample dialysis or dilution to remove inhibitors.
Non-linear reaction rate	Substrate depletion. Coupling enzyme activity is rate-limiting.	Use a lower concentration of maltose phosphorylase or monitor the reaction for a shorter period. Increase the concentration of the coupling enzymes (PGM and G6PDH). [6]
"Lag" phase at the beginning of the reaction	The coupling reactions are not at steady-state.	Increase the concentration of the coupling enzymes.
High variability between replicates	Pipetting errors. Incomplete mixing.	Use calibrated pipettes. Ensure thorough mixing after adding each component, especially after initiating the reaction.

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